Di-2-thienylglycolic acid

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Analytical labs performing Tiotropium Bromide stability testing require the exact hydrolytic degradant for peak identification and method validation. Substituting with the methyl ester or mono-thienyl analog compromises chromatographic accuracy and regulatory compliance. - Serves as the authentic EP Impurity A marker, quantified at ≤0.15% in release testing. - Directly confirms peak identity in forced degradation (hydrolysis) HPLC stress studies. - Supplied with comprehensive CoA; available from milligrams to bulk for R&D and QC.

Molecular Formula C10H8O3S2
Molecular Weight 240.3 g/mol
CAS No. 4746-63-8
Cat. No. B043172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-thienylglycolic acid
CAS4746-63-8
Synonyms(Hydroxy)(di-2-thienyl)acetic Acid;  2-Hydroxy-2,2-di(2-thienyl)acetic Acid;  Di-2-thienylglycolic Acid;  α,α-Di(2-thienyl)glycolic Acid
Molecular FormulaC10H8O3S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O
InChIInChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12)
InChIKeyFVEJUHUCFCAYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-thienylglycolic Acid Core Characterization


Di-2-thienylglycolic acid (2-hydroxy-2,2-dithiophen-2-ylacetic acid), with molecular formula C₁₀H₈O₃S₂ and a molecular weight of 240.3 g/mol [1], is an organic compound belonging to the heterocyclic carboxylic acid class. It features a central α-hydroxy carboxylic acid core substituted with two thiophene rings, imparting unique electron-rich and conjugated properties [1]. While not a therapeutic agent itself, it is critically important as a key starting material, a degradation product/impurity marker in the synthesis of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide, and is designated as Tiotropium EP Impurity A [2]. Its solid, white crystalline nature and solubility profile in organic solvents make it a versatile building block in pharmaceutical development and analytical chemistry [1].

Di-2-thienylglycolic Acid Irreplaceability


Substituting Di-2-thienylglycolic acid with structurally similar compounds like Methyl Di(2-thienylglycolate) (the methyl ester) or 2-Hydroxy-2-(thiophen-2-yl)acetic acid (the mono-thienyl analog) is not feasible in regulated environments due to fundamental differences in functional group reactivity, molecular recognition, and regulatory status. For example, the free carboxylic acid is the direct product of API hydrolysis, making it the authentic degradant marker required for stability studies [1], whereas the methyl ester is a synthetic intermediate with different chromatographic properties . The mono-thienyl analog lacks the bis-thiophene motif essential for binding or recognition in certain synthetic pathways [2]. These differences underscore the necessity of using the exact compound for analytical method validation, impurity profiling, and synthesis where the specific scaffold is a prerequisite for downstream reactivity.

Di-2-thienylglycolic Acid vs Key Analogs Performance


Impurity Acceptance Criteria vs Methyl Ester

As a known degradation product, Di-2-thienylglycolic acid has a defined and quantified acceptance criterion in pharmaceutical formulations of Tiotropium Bromide. In contrast, its synthetic precursor, Methyl Di(2-thienylglycolate) (Impurity E), is a process-related impurity controlled at different stages of synthesis. The specific limit for the free acid underscores its direct relevance to drug product stability and patient safety, making its procurement as a reference standard mandatory for release and stability testing [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Stability Marker: Degradation vs API Purity

In a comparative analysis of a commercial Tiotropium Bromide product (SPIRIVA® HandiHaler®), the content of Di-2-thienylglycolic acid (dithienylglycolic acid) was quantified at 0.77% by HPLC area, while the API purity was 98.94% [1]. This direct measurement validates the compound's identity as a primary degradant and establishes a benchmark for acceptable levels in aged samples. This quantitative relationship between the API and its specific degradation marker is not observed with other synthetic intermediates like the scopine ester (N-Demethyl Tiotropium), which is a related substance from synthesis, not a stability-indicating degradant .

Drug Stability Forced Degradation API Hydrolysis

Synthetic Utility: Free Acid vs Methyl Ester

Di-2-thienylglycolic acid is the direct hydrolysis product of Tiotropium Bromide and serves as a key starting material for re-synthesizing the API or related analogs [1]. In contrast, the methyl ester (Methyl Di(2-thienylglycolate)) is an intermediate en route to the API, requiring a transesterification step with scopine [2]. Using the free acid directly bypasses the deprotection step required for the ester, offering a potentially more atom-economical route for generating the acylating species or for producing the potassium salt for specific applications . While no direct yield comparison is provided, the difference in functional group dictates divergent synthetic pathways and conditions.

Synthetic Chemistry Intermediate Reactivity Process Development

Physicochemical Properties vs Potassium Salt

Di-2-thienylglycolic acid exhibits a melting point of approximately 93°C . This property differs markedly from its potassium salt derivative (Di-2-thienylglycolic Acid Potassium Salt), which is a white solid with specified solubility in DMSO and Methanol and requires storage at -20°C for stability . The choice between the free acid and its salt form is critical in formulation or when preparing stock solutions for biological assays, as the salt form offers enhanced aqueous solubility and distinct handling and storage requirements.

Pre-formulation Salt Selection Material Handling

Di-2-thienylglycolic Acid High-Value Applications


Tiotropium Bromide Release & Stability Testing

Procurement as a certified reference standard is non-negotiable for analytical laboratories performing HPLC release and stability testing on Tiotropium Bromide drug products. The compound is the primary hydrolytic degradant with a quantifiable acceptance limit of ≤ 0.15% [1], and its presence at 0.77% was directly measured in a commercial sample, validating its role as a stability marker . This makes it essential for method validation and routine QC.

Forced Degradation & Impurity Profiling

This compound is the gold-standard marker for conducting forced degradation (hydrolysis) studies on Tiotropium Bromide. Its identification as the direct product of API hydrolysis [1] means it is indispensable for confirming peak identity in HPLC chromatograms during stress testing, a regulatory requirement for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) .

Tiotropium Analog Synthesis

As a free carboxylic acid, Di-2-thienylglycolic acid serves as a versatile starting material for the synthesis of Tiotropium Bromide analogs, including ester prodrugs or salt forms like the potassium salt [1]. Its direct use can offer a more convergent synthetic route compared to the methyl ester intermediate, which requires an additional deprotection step . This is valuable for medicinal chemistry groups exploring structure-activity relationships (SAR) around the thienylglycolate moiety.

Nitrosamine & Mutagenic Impurity Method Development

Given its classification as an EP Impurity A and its established analytical profile, Di-2-thienylglycolic acid is a critical tool in developing and validating sensitive analytical methods (e.g., LC-MS/MS) aimed at detecting and quantifying potentially genotoxic impurities in Tiotropium Bromide [1]. Its distinct retention time and mass spectrum serve as a benchmark for method specificity and sensitivity, supporting compliance with evolving ICH M7 guidelines.

Technical Documentation Hub

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